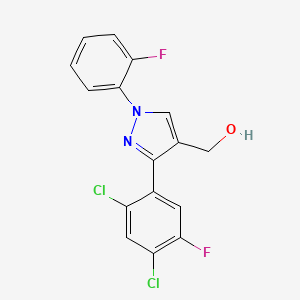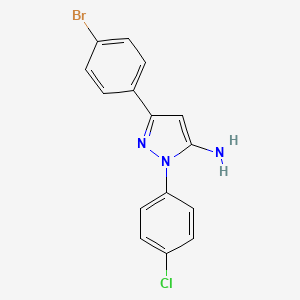![molecular formula C21H17N3O5 B15084196 [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid CAS No. 765904-99-2](/img/structure/B15084196.png)
[4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid: is a complex organic compound characterized by its unique structure, which includes a naphthylamino group, an oxoacetyl group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid typically involves multiple steps. One common method includes the following steps:
Formation of the hydrazone: Reacting 1-naphthylamine with oxoacetic acid to form the hydrazone intermediate.
Coupling reaction: The hydrazone intermediate is then coupled with 4-formylphenoxyacetic acid under acidic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylamino group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxoacetyl group, converting it to a hydroxyl group.
Substitution: The phenoxyacetic acid moiety can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.
Biology:
Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry:
Material Science: It can be used in the synthesis of advanced materials, such as polymers with specific functional properties.
Mechanism of Action
The mechanism of action of [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid involves its interaction with molecular targets such as enzymes or receptors. The naphthylamino group can form hydrogen bonds with active site residues, while the oxoacetyl group can participate in covalent bonding with nucleophilic residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
- 4-((E)-{[(2-(4-bromoanilino)carbonyl)anilinoacetyl]hydrazono}methyl)phenoxy]acetic acid
- 4-((E)-{[(5-phenyl-1,3,4-thiadiazol-2-yl)aminoacetyl]hydrazono}methyl)phenoxy]acetic acid
Comparison:
- Structural Differences: The presence of different substituents on the aromatic rings (e.g., bromine, thiadiazole) can significantly alter the compound’s reactivity and interaction with biological targets.
- Reactivity: The unique combination of functional groups in [4-((E)-{[(1-naphthylamino)(oxo)acetyl]hydrazono}methyl)phenoxy]acetic acid provides distinct reactivity patterns compared to its analogs.
- Applications: While similar compounds may share some applications, the specific structure of this compound makes it particularly suitable for certain catalytic and inhibitory roles.
Properties
CAS No. |
765904-99-2 |
|---|---|
Molecular Formula |
C21H17N3O5 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
2-[4-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C21H17N3O5/c25-19(26)13-29-16-10-8-14(9-11-16)12-22-24-21(28)20(27)23-18-7-3-5-15-4-1-2-6-17(15)18/h1-12H,13H2,(H,23,27)(H,24,28)(H,25,26)/b22-12+ |
InChI Key |
PHNRXRDXJPORPN-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)N/N=C/C3=CC=C(C=C3)OCC(=O)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C(=O)NN=CC3=CC=C(C=C3)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(3,4-Dimethoxyphenyl)-3-hydroxy-4-(4-methoxy-2-methylbenzoyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084118.png)


![2-(Dipropylamino)-3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-9-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B15084136.png)
![4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 2,4-dichlorobenzoate](/img/structure/B15084143.png)

![3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-methylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084158.png)


![N-(3,4-dimethylphenyl)-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetamide](/img/structure/B15084173.png)
![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B15084176.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-{4-[bis(2-chloroethyl)amino]phenyl}methylidene]propanehydrazide](/img/structure/B15084181.png)
![3-Hydroxy-1-(2-methoxyethyl)-4-{4-[(4-methylbenzyl)oxy]benzoyl}-5-[4-(pentyloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15084188.png)

